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The transformation of fruit from a mature to a ripened state is a complex and highly regulated
process involving a symphony of biochemical and physiological changes. Central to this
metamorphosis is the accumulation of carotenoids, which not only impart the vibrant colors
characteristic of ripe fruit but also serve as precursors to a variety of signaling molecules.
Among these, 13-cis-lycopene, a geometric isomer of the more abundant all-trans-lycopene,
IS emerging as a key player in the regulation of fruit ripening. This technical guide provides a
comprehensive overview of the current understanding of 13-cis-lycopene's role, supported by
guantitative data, detailed experimental protocols, and visualizations of the underlying
molecular pathways.

Quantitative Dynamics of 13-cis-Lycopene During
Fruit Ripening

The concentration of lycopene and its various isomers undergoes significant changes
throughout the ripening process. While all-trans-lycopene is the predominant form, the relative
abundance of cis-isomers, including 13-cis-lycopene, is of particular interest due to their
potential for increased bioavailability and distinct biological activities. In tomatoes (Solanum
lycopersicum), a model organism for studying climacteric fruit ripening, the accumulation of
lycopene is a hallmark of the transition from the mature green to the red ripe stage. This
increase is not monolithic, with the profile of lycopene isomers shifting as ripening progresses.
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While extensive data exists for total lycopene content, specific quantification of 13-cis-
lycopene across ripening stages is less common but crucial for understanding its potential
regulatory functions. The following table summarizes representative data on total lycopene
concentrations during tomato ripening, which provides a context for the dynamics of its
isomers. It is important to note that the proportion of cis-isomers, including 13-cis-lycopene,
can increase with thermal processing and even during post-harvest storage.[1][2]

Typical Total Lycopene

Ripening Stage Content (pgl/g Fresh Reference(s)
Weight)
Mature Green 0.42-0.8 [3]
Breaker 1.0-5.0 [4]
Turning 6.57 (in some varieties) - 30.0 [5]
Pink 31.8-57.7 [6]
Light Red ~85.41 (in some varieties) [5]
Red Ripe 46.2 - 348.8 [6]

) Can show a decrease from the
Overripe ) [7]
red ripe stage

Note: These values are indicative and can vary significantly based on fruit variety, cultivation
conditions, and analytical methods.

High-performance liquid chromatography (HPLC) is the gold standard for separating and
quantifying lycopene isomers. Chromatograms of tomato extracts clearly show distinct peaks
for various isomers, including 13-cis-lycopene, allowing for their individual quantification.[8][9]

The Biosynthetic Pathway and Formation of 13-cis-
Lycopene

In plants, the biosynthesis of all-trans-lycopene proceeds through a poly-cis pathway.[10] The
formation of various cis-isomers of lycopene, including 13-cis-lycopene, can occur through
isomerization from the all-trans form, a process that can be influenced by light, heat, and

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b082249?utm_src=pdf-body
https://www.benchchem.com/product/b082249?utm_src=pdf-body
https://www.benchchem.com/product/b082249?utm_src=pdf-body
https://www.researchgate.net/publication/318712395_Thermal_isomerization_pre-treatment_to_improve_lycopene_extraction_from_tomato_pulp
https://2024.sci-hub.se/8038/4b3e75b36e844710ab504219a20a5a1c/hussain2018.pdf
https://chemtech.ktu.lt/index.php/Chem/article/download/12053/7157
https://www.researchgate.net/publication/230791420_Ethylene_independent_induction_of_lycopene_biosynthesis_in_tomato_fruits_by_jasmonates
https://www.mdpi.com/2311-7524/8/4/313
https://pmc.ncbi.nlm.nih.gov/articles/PMC9160729/
https://www.mdpi.com/2311-7524/8/4/313
https://pmc.ncbi.nlm.nih.gov/articles/PMC9160729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4190201/
https://www.benchchem.com/product/b082249?utm_src=pdf-body
https://www.researchgate.net/figure/HPLC-chromatogram-of-472nm-showing-separation-of-different-lycopene-isomers-of-fresh_fig2_329391375
https://scispace.com/pdf/hplc-analysis-of-carotenoids-from-tomatoes-using-cross-19cn45cwko.pdf
https://www.benchchem.com/product/b082249?utm_src=pdf-body
https://www.benchchem.com/product/b082249?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793073/
https://www.benchchem.com/product/b082249?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

enzymatic activity. Theoretical studies suggest that the energy barrier for the rotation of the all-
trans isomer to the 13-cis form is the lowest among the mono-cis isomers, potentially
contributing to its presence in fruit tissues.[11] The enzyme carotenoid isomerase (CRTISO)
plays a crucial role in the conversion of poly-cis-carotenoids to all-trans-lycopene.[12][13]
Perturbations in the activity of this enzyme can lead to an accumulation of cis-isomers.

Simplified Carotenoid Biosynthesis Pathway leading to Lycopene Isomers
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Figure 1. Simplified pathway of lycopene biosynthesis and isomerization.

The Signaling Role of 13-cis-Lycopene and its
Derivatives

While all-trans-lycopene is primarily known for its antioxidant properties, emerging evidence
suggests that cis-isomers and their cleavage products, known as apocarotenoids, may function
as signaling molecules that regulate various aspects of plant development, including fruit
ripening.[14]
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Carotenoid cleavage dioxygenases (CCDs) are a class of enzymes that can cleave carotenoids
at specific double bonds to produce a variety of apocarotenoids. These smaller, often volatile,
molecules can act as hormones, pigments, and signaling molecules. It is hypothesized that 13-
cis-lycopene can serve as a substrate for CCDs, leading to the production of specific
apocarotenoids that influence the ripening process.

One such putative cleavage product is apo-13-lycopenone. Studies on the synthetic
counterpart of this molecule have demonstrated its potential to act as a retinoic acid receptor
(RAR) antagonist in animal systems.[1][15] While plants do not have RARS, this finding
highlights the potential for apolycopenoids to interact with nuclear receptors or other signaling
components in plant cells to modulate gene expression.

The ripening of climacteric fruits is tightly regulated by the plant hormone ethylene. It is
plausible that 13-cis-lycopene-derived apocarotenoids could interact with the ethylene
signaling pathway or other hormonal pathways, such as those involving auxin and jasmonic
acid, to fine-tune the expression of ripening-associated genes.[4][16][17] These genes include
those responsible for ethylene biosynthesis, cell wall degradation, and the synthesis of other
pigments and flavor compounds.
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Hypothesized Signaling Pathway of 13-cis-Lycopene in Fruit Ripening
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Figure 2. Hypothesized signaling cascade involving 13-cis-lycopene.
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Experimental Protocols for Investigating the Role of
13-cis-Lycopene

To elucidate the precise functions of 13-cis-lycopene in fruit ripening, a combination of
analytical and functional genomics approaches is required.

Quantification of 13-cis-Lycopene by HPLC

Objective: To accurately measure the concentration of 13-cis-lycopene in fruit tissue at
different ripening stages.

Methodology:
e Sample Preparation:

o Harvest fruits at distinct ripening stages (e.g., mature green, breaker, turning, pink, light
red, red).

o Homogenize a known weight of the fruit pericarp tissue under subdued light to prevent
photo-isomerization.

o Freeze-dry the homogenate for stable storage and subsequent extraction.
o Extraction:

o Extract a known amount of the lyophilized tissue with a solvent mixture, typically
containing hexane, acetone, and ethanol in a 2:1:1 ratio, on ice.[18]

o Repeat the extraction until the tissue is colorless.
o Pool the extracts and wash with water to remove hydrophilic compounds.

o Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness under a
stream of nitrogen.

e HPLC Analysis:
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o Redissolve the dried extract in a suitable solvent for injection (e.g., a mixture of methyl
tert-butyl ether and methanol).[19]

o Inject the sample into an HPLC system equipped with a C30 reverse-phase column, which
is optimal for separating carotenoid isomers.

o Use a gradient elution program with a mobile phase consisting of solvents like methanol,
methyl tert-butyl ether, and water.[20]

o Detect and identify 13-cis-lycopene using a photodiode array (PDA) detector based on its
characteristic absorption spectrum and retention time compared to a pure standard.

o Confirm the identity using mass spectrometry (MS) detection.[9]

o Quantify the concentration using a calibration curve generated from a 13-cis-lycopene
standard.
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Workflow for Quantification of 13-cis-Lycopene
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Figure 3. Experimental workflow for 13-cis-lycopene quantification.
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Bioassays to Determine the Biological Activity of 13-cis-
Lycopene

Objective: To assess the direct effect of 13-cis-lycopene on ripening-related processes in fruit
tissue.

Methodology:

o Preparation of Fruit Discs:
o Use fruits at the mature green or breaker stage, as they are responsive to ripening stimuli.
o Surface sterilize the fruits to prevent microbial contamination.
o Excise pericarp discs of a uniform size under sterile conditions.

o Treatment Application:

o Prepare solutions of purified 13-cis-lycopene at various concentrations in a suitable
solvent (e.g., ethanol or DMSO), with a solvent-only control.

o Apply the solutions to the fruit discs, ensuring even distribution.
o Incubate the treated discs in a controlled environment (temperature, humidity, and light).
¢ Analysis of Ripening Parameters:

o Ethylene Production: At specific time points, enclose the discs in airtight containers and
measure ethylene production in the headspace using gas chromatography.

o Color Change: Monitor the change in color of the discs using a chromameter.

o Gene Expression Analysis: Extract RNA from the discs at different time points and perform
guantitative real-time PCR (gRT-PCR) to measure the expression levels of key ripening-
related genes (e.g., ACS, ACO, PSY, PDS, and cell wall modifying enzymes).

o Metabolite Analysis: Analyze changes in other carotenoids and relevant metabolites using
HPLC or other appropriate techniques.
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Future Directions and Conclusion

The study of 13-cis-lycopene and its role in fruit ripening is a burgeoning field with significant
potential to deepen our understanding of the complex regulatory networks that govern this vital
developmental process. While the presence of this isomer is established, its precise functions
as a signaling molecule are yet to be fully elucidated. Future research should focus on:

o Comprehensive Isomer Profiling: Generating detailed quantitative data on the dynamics of all
lycopene isomers in a wider range of fruits during ripening.

« |dentification of Cleavage Products: Identifying the specific apocarotenoids derived from the
cleavage of 13-cis-lycopene in vivo.

o Receptor Identification: Uncovering the cellular receptors or binding partners for 13-cis-
lycopene-derived signaling molecules.

e Genetic Manipulation: Utilizing gene editing technologies like CRISPR/Cas9 to modulate the
expression of genes involved in lycopene isomerization and cleavage to observe the effects
on fruit ripening.

In conclusion, 13-cis-lycopene is more than just a minor isomer of a prominent pigment. It
stands at the crossroads of carotenoid metabolism and developmental signaling, with the
potential to significantly influence the trajectory of fruit ripening. A thorough investigation into its
functions will not only advance our fundamental knowledge of plant biology but may also open
new avenues for improving fruit quality and nutritional value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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